molecular formula C10H12O2 B2760192 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 1936088-43-5

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2760192
CAS No.: 1936088-43-5
M. Wt: 164.204
InChI Key: AJXCJIXMQOYAFT-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid is a synthetic carboxylic acid that serves as a multifunctional building block in advanced organic chemistry and medicinal chemistry research. This compound features a cyclohexene ring, which introduces structural rigidity and potential sites of unsaturation for further functionalization, and a propargyl (prop-2-yn-1-yl) group, which is highly valuable for Click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Carboxylic acids are a key functional group in organic synthesis, widely used in esterification and amidation reactions to construct more complex molecules . The integration of these features makes this acid a promising scaffold for the synthesis of novel compounds, potentially for applications in pharmaceutical development, materials science, and as a precursor in nanotechnology for the surface modification of nanoparticles . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1,3-4H,5-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXCJIXMQOYAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.

    Purification: The product is then purified through standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and esters.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic molecules. Its alkyne functional group allows for reactions such as:

  • Alkyne Metathesis: This reaction can produce diverse compounds with varied functionalities, enhancing the complexity of synthetic pathways.

Pharmaceutical Development

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid has been investigated for its potential use in drug formulation due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study:
A study explored the incorporation of this compound into drug delivery systems, showing improved pharmacokinetic profiles for certain APIs when combined with this carboxylic acid derivative .

Material Science

The compound's unique structure contributes to its use in developing new materials, particularly in:

  • Polymer Chemistry: It can serve as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer15030
Polymer with Additive18050

Cosmetic Applications

The compound is also being explored in cosmetic formulations due to its potential skin benefits and stability in emulsions. Its inclusion can enhance the moisturizing properties of creams and lotions.

Case Study:
Research indicated that formulations containing this compound exhibited improved skin hydration levels compared to standard formulations .

Mechanism of Action

The mechanism by which 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the propynyl group can act as a reactive site for nucleophilic attack, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in chemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid:

Compound Name Key Features Reactivity/Biological Relevance
Cyclohex-3-ene-1-carboxylic acid Parent compound lacking the propargyl group (CAS 4771-80-6) . Exhibits antiproliferative activity in derivatives; simpler structure enables facile functionalization .
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid Cyclopropane ring with aryl substituents (CAS 33786-47-9) . High ring strain increases reactivity; used in amide synthesis for medicinal chemistry .
Fipravirimat Complex cyclohex-3-ene derivative with fluoromethyl and thiomorpholine groups (INN List 88) . Designed for antiviral activity; highlights the scaffold’s versatility in drug design .
(S)-4-(Prop-1-en-2-yl)cyclohex-1-enecarboxylic acid Isomeric cyclohexene with an allyl substituent (CAS 23635-14-5) . Demonstrates how substituent position (prop-1-en-2-yl vs. prop-2-yn-1-yl) alters electronic properties .

Reactivity and Stability

  • Propargyl Group vs. Cyclopropane Rings : The propargyl group in this compound enables click chemistry (e.g., Huisgen cycloaddition), unlike cyclopropane derivatives, which are prone to ring-opening reactions due to strain .
  • Acidity : The electron-withdrawing propargyl group increases the carboxylic acid’s acidity compared to unsubstituted cyclohex-3-ene-1-carboxylic acid, enhancing its utility in salt formation or esterification .

Biological Activity

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid, with the CAS number 1936088-43-5, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and research findings, emphasizing its applications in various fields.

Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
Structure: The compound features a cyclohexene ring with a propynyl group and a carboxylic acid functional group, contributing to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications in plant biology and medicinal chemistry.

Medicinal Chemistry

The compound's carboxylic acid moiety is a common feature in many biologically active molecules. Research indicates that compounds with similar structures can exhibit anti-inflammatory and antimicrobial properties. The potential for this compound to act as a precursor for drug development is notable, particularly in synthesizing derivatives that could target specific biological pathways .

Study on Cyclopropene Derivatives

A recent study synthesized various cyclopropene derivatives and evaluated their effects on Arabidopsis thaliana. The findings suggested that certain derivatives could inhibit apical hook development through mechanisms distinct from ethylene receptor inhibition. This indicates that compounds related to this compound may also possess unique modes of action that could be harnessed for agricultural applications .

CompoundEffectConcentrationMechanism
TK5AInhibitory on hook development10 µMNon-inhibition of ethylene biosynthesis
TK3ASignificant activityVariesPotential lipophilicity contribution

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for creating complex cyclic structures via cycloaddition reactions. Its ability to undergo oxidation and reduction reactions further enhances its utility in synthesizing biologically active molecules.

Q & A

Q. What are the established synthetic routes for 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid, and what analytical techniques are recommended for confirming its structural integrity?

The synthesis typically involves functionalizing a cyclohexene ring with a propynyl group via alkyne coupling reactions, such as Sonogashira or copper-catalyzed protocols. Key analytical techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent placement.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
  • HPLC to assess purity against pharmacopeial standards (e.g., USP, EP) .
    Cross-referencing with databases like PubChem (InChI: InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)) ensures structural consistency .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the cyclohexene double bond or propynyl group .
  • Handling : Use PPE (gloves, goggles) and adhere to GHS precautions:
    • Avoid inhalation (P261) and skin contact (P262) .
    • Conduct reactions in fume hoods due to potential volatile byproducts .

Q. How can researchers validate the compound’s purity for use in pharmacological studies?

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradients .
  • Comparative analysis : Match retention times and spectral data to certified reference materials (CRMs) traceable to USP/EP standards .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the propynyl group in this compound under varying reaction conditions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to cycloaddition (e.g., Huisgen click reactions) or nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using SMILES strings (e.g., C#CC1C=CC(CC1)C(=O)O) from PubChem .
  • Benchmarking : Compare results with experimental kinetics data for analogous compounds .

Q. How does the conformation of the cyclohexene ring influence the compound’s reactivity and stereochemical outcomes?

  • X-ray crystallography : Determine the chair or boat conformation of the cyclohexene ring, which affects steric hindrance around the carboxylic acid group .
  • Nuclear Overhauser Effect (NOE) NMR : Map spatial proximity between the propynyl group and adjacent substituents to predict regioselectivity in derivatization .

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

  • Reproducibility protocols : Standardize reaction parameters (temperature, catalyst loading) and monitor intermediates via in-situ FTIR .
  • Isomer analysis : Use chiral HPLC or capillary electrophoresis to detect unintended enantiomers or diastereomers .
  • Statistical validation : Apply ANOVA to compare batch-to-batch variability .

Q. What strategies are recommended for developing analytical methods for regulatory submissions (e.g., ANDA) involving this compound?

  • Method validation : Follow ICH Q2(R1) guidelines for specificity, accuracy, and robustness .
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products via LC-MS .
  • Cross-laboratory validation : Collaborate with accredited labs to ensure method transferability .

Data Analysis and Contradictions

Q. How should researchers address conflicting data on the compound’s stability in aqueous solutions?

  • pH-dependent stability studies : Use UV-Vis spectroscopy to track absorbance changes at 240–300 nm over time .
  • Controlled experiments : Compare degradation rates under anaerobic vs. aerobic conditions to isolate oxidation pathways .

Q. What advanced spectroscopic techniques can elucidate electronic interactions between the propynyl group and cyclohexene ring?

  • UV-Vis and Circular Dichroism (CD) : Probe π→π* transitions and chiral induction effects .
  • Raman spectroscopy : Identify vibrational modes unique to the conjugated alkyne-cyclohexene system .

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